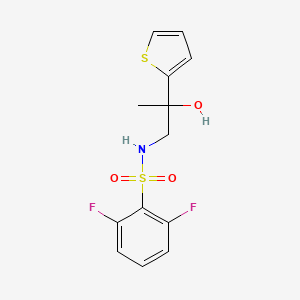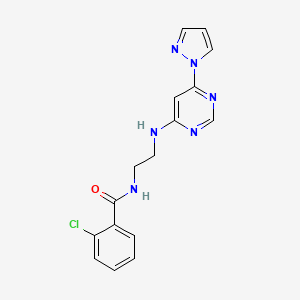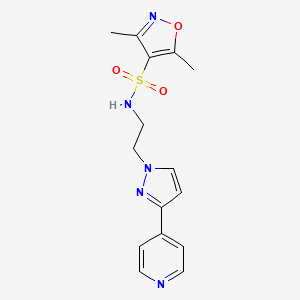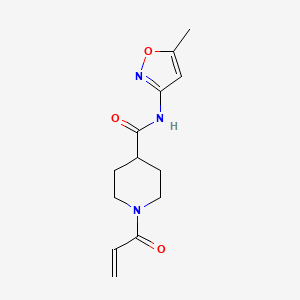
2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for various biological activities, such as insect growth regulation and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the precursor 4-chlorophenoxyacetic acid, which is then transformed through processes like esterification, treatment with hydrazine hydrate, and ring closure reactions to yield the desired acetamide derivatives . The synthesis is confirmed using spectroscopic techniques such as FT-IR, NMR, and ESI-MS, ensuring the correct structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various spectroscopic techniques. For instance, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is confirmed using FT-IR, 1D-NMR, 2D-NMR, and ESI-MS . Additionally, crystal structures of similar C,N-disubstituted acetamides have been determined, revealing the presence of hydrogen bonds and halogen-π interactions that contribute to the stability of the molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their synthesis and the functional groups present in their structures. For example, the presence of the acetamide group suggests potential reactivity through nucleophilic substitution reactions. The bio-assay results indicate that these compounds can interact with biological systems, implying that they may undergo metabolic transformations or participate in binding interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using computational methods such as density functional theory (DFT). Parameters like molecular geometry, vibrational frequencies, and HOMO-LUMO energies are calculated to describe the global reactivity descriptors, which are crucial for understanding the bioactivity of the compounds . The solubility and stability of these compounds in different phases are also evaluated using models like the integral equation formalism polarization continuum model (IEF-PCM) .
科学的研究の応用
Chlorophenols in Environmental Science
Chlorophenols (CPs) are studied for their environmental impact, particularly as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). CPs have been identified as products of incomplete combustion and can undergo several pathways leading to the formation of dioxins. These studies are crucial for understanding and mitigating the environmental release of toxic compounds (Peng et al., 2016).
Arylmethylidenefuranones in Organic Chemistry
Research on arylmethylidene derivatives of 3H-furan-2-ones explores their reactions with various nucleophiles, leading to a wide range of compounds like amides, pyrrolones, and pyridazinones. This highlights the versatility of furan derivatives in synthesizing biologically active molecules and potential pharmaceuticals (Kamneva et al., 2018).
Bioactive Furanyl- and Thienyl-Substituted Compounds
Furan and thiophene rings are significant in drug design due to their presence in bioactive molecules. This review emphasizes the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogs with furanyl or thienyl substituents, demonstrating their potential in antiviral, antitumor, and other therapeutic areas (Ostrowski, 2022).
Pyridazinone Compounds as COX-2 Inhibitors
Pyridazinone derivatives are explored for their pharmacological properties, such as selective inhibition of COX-2, an enzyme involved in inflammation and pain. This research underlines the importance of pyridazinone scaffolds in developing new therapeutic agents (Asif, 2016).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-13-3-5-14(6-4-13)26-12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJOJIPKLOVLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)
![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)



![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)

